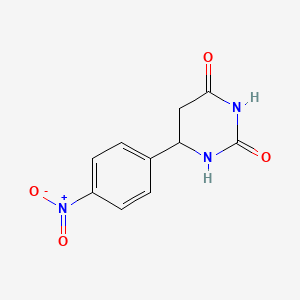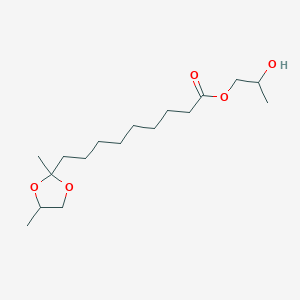
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nonanoate ester group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable nonanoic acid derivative. One common method is the esterification reaction, where the hydroxyl group of the dioxolane reacts with the carboxylic acid group of the nonanoic acid derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to interact with cellular components and disrupt normal biochemical processes.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of both the dioxolane ring and the nonanoate ester group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
94106-28-2 |
|---|---|
分子式 |
C17H32O5 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C17H32O5/c1-14(18)12-20-16(19)10-8-6-4-5-7-9-11-17(3)21-13-15(2)22-17/h14-15,18H,4-13H2,1-3H3 |
InChI 键 |
KIXRATXUYMDJMU-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)(C)CCCCCCCCC(=O)OCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


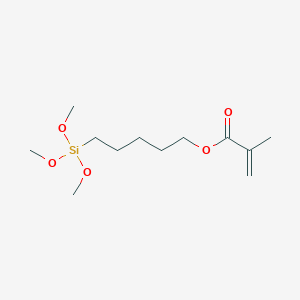
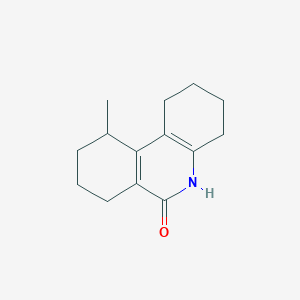
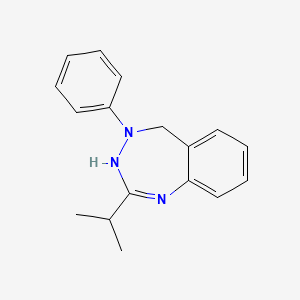
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
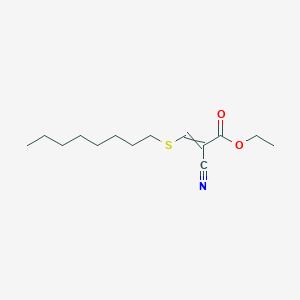
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)


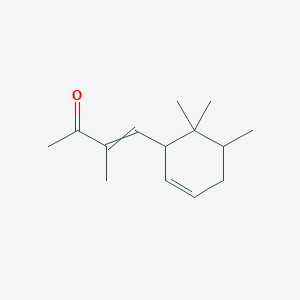
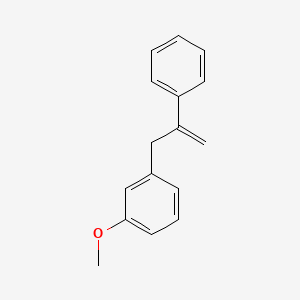
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)

